molecular formula C10H14N4S2 B4354388 N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide

N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide

Cat. No.: B4354388
M. Wt: 254.4 g/mol
InChI Key: VKFOPNSMAQGHOD-UHFFFAOYSA-N
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Description

N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide is an organic compound with the molecular formula C10H14N4S2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide typically involves the reaction of benzylamine with methyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrazine hydrate to form the desired product. The reaction can be summarized as follows:

  • Benzylamine + Methyl isothiocyanate → Intermediate
  • Intermediate + Hydrazine hydrate → N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted hydrazine derivatives

Scientific Research Applications

N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide has found applications in several scientific domains:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity. Additionally, it can generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

  • N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide shares structural similarities with other hydrazine derivatives such as:
    • N-benzyl-N’-ethyl-1,2-hydrazinedicarbothioamide
    • N-benzyl-N’-phenyl-1,2-hydrazinedicarbothioamide
    • N-methyl-N’-phenyl-1,2-hydrazinedicarbothioamide

Uniqueness:

  • The presence of both benzyl and methyl groups in N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide imparts unique steric and electronic properties, making it distinct from other hydrazine derivatives. These properties influence its reactivity and interaction with biological targets, contributing to its potential applications in various fields.

Properties

IUPAC Name

1-benzyl-3-(methylcarbamothioylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S2/c1-11-9(15)13-14-10(16)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFOPNSMAQGHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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